8-Aminoquinoline-4-carboxylic acid

Catalog No.
S1490439
CAS No.
121689-23-4
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Aminoquinoline-4-carboxylic acid

CAS Number

121689-23-4

Product Name

8-Aminoquinoline-4-carboxylic acid

IUPAC Name

8-aminoquinoline-4-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14)

InChI Key

MRULXYCHOHAGHT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O

Synonyms

4-Quinolinecarboxylicacid,8-amino-(9CI)

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O

Drug discovery and development

8-AQC can be used as a building block for the synthesis of quinoline-based derivatives with potential antimicrobial and antimalarial activities. Research suggests that these derivatives may offer advantages over existing drugs, such as improved efficacy, better target selectivity, and reduced side effects. However, further research and development are necessary to bring these potential drugs to clinical use.

Material science

Quinoline derivatives derived from 8-AQC exhibit interesting photoluminescent properties, making them potential candidates for various applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices []. These materials can potentially contribute to the development of next-generation displays, sensors, and lighting technologies.

Coordination chemistry

8-AQC can act as a ligand, forming complexes with various metal ions. These metal complexes can be used as catalysts for various chemical reactions, potentially leading to the development of new and efficient synthetic processes [].

8-Aminoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of approximately 188.186 g/mol. It features a quinoline ring structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The compound includes an amino group (-NH2) at the 8-position and a carboxylic acid group (-COOH) at the 4-position of the quinoline structure. This configuration contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Due to its functional groups. Notable reactions include:

  • Amidation: The carboxylic acid can react with amines to form amides, which are important in medicinal chemistry.
  • Esterification: The carboxylic acid can react with alcohols to form esters, useful for synthesizing derivatives with varied solubility and reactivity.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, allowing for further functionalization of the compound.

Reactions involving 8-aminoquinoline derivatives often utilize its ability to undergo electrophilic aromatic substitution, particularly at the positions ortho and para to the amino group .

8-Aminoquinoline-4-carboxylic acid exhibits significant biological activity, particularly as an antimalarial agent. Its structural similarity to other quinoline derivatives allows it to interfere with the metabolic processes of malaria parasites. Additionally, studies have indicated that compounds in this class may possess antibacterial and antifungal properties, making them potential candidates for developing new therapeutic agents .

The compound's ability to chelate metal ions also suggests potential applications in treating metal overload conditions or as an antimicrobial agent by disrupting microbial metabolism through metal ion interaction .

Several synthetic routes have been developed for producing 8-aminoquinoline-4-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and α-cyanoketones, cyclization can yield the quinoline structure.
  • Doebner Reaction: This method involves the reaction of aniline with malonic acid derivatives under specific conditions to form quinoline-4-carboxylic acids, which can then be further modified to yield 8-aminoquinoline-4-carboxylic acid.
  • Direct Amination: The introduction of the amino group can be achieved through direct amination of substituted quinolines, followed by carboxylation reactions to introduce the carboxylic acid functionality .

The applications of 8-aminoquinoline-4-carboxylic acid are diverse:

  • Pharmaceuticals: It is primarily researched for its antimalarial properties and potential use in treating bacterial infections.
  • Analytical Chemistry: The compound is used as a reagent for detecting metal ions due to its chelating ability.
  • Material Science: Its derivatives are explored for use in developing dyes and pigments due to their chromophoric properties.

Interaction studies have shown that 8-aminoquinoline-4-carboxylic acid can form complexes with various metal ions, such as iron and copper. These interactions can enhance its biological activity by improving its solubility and stability in biological systems. Additionally, research indicates that this compound may influence enzyme activity through competitive inhibition mechanisms, particularly in pathways relevant to microbial metabolism .

Several compounds share structural similarities with 8-aminoquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
8-Hydroxyquinoline-4-carboxylic AcidHydroxy group at position 8Exhibits strong chelating properties; used in biochemistry for metal ion detection.
Quinoline-4-Carboxylic AcidLacks amino group; has only carboxylic acidUsed primarily as a precursor in synthetic chemistry.
7-Aminoquinoline-4-carboxylic AcidAmino group at position 7Displays different biological activities compared to its 8-position counterpart.

The uniqueness of 8-aminoquinoline-4-carboxylic acid lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its dual functionality as both an amino and carboxylic acid makes it particularly versatile for further chemical modifications and applications in medicinal chemistry .

XLogP3

1

Wikipedia

8-Aminoquinoline-4-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types